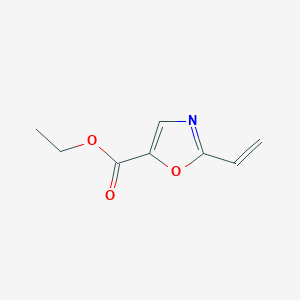

Ethyl 2-vinyloxazole-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-vinyloxazole-5-carboxylate derivatives involves various strategies, including high-yielding arylation and vinylation reactions. For instance, organolead triacetates have been used with 4-ethoxycarbonyl-2-methyloxazol-5-one, undergoing arylation and vinylation at the 4-position, leading to α-aryl and α-vinyl N-acetylglycine ethyl esters through hydrolysis in water (Morgan & Pinhey, 1994). Another approach involved palladium-catalyzed amide coupling with vinyl triflate, followed by oxazole formation through bromination of an enamide (Magata et al., 2017).

Molecular Structure Analysis

The molecular structure of ethyl 2-vinyloxazole-5-carboxylate and its derivatives has been characterized using techniques such as X-ray diffraction. The crystal structure of related compounds shows interactions like intermolecular hydrogen bonding, which contributes to the stability of the structure (Kennedy et al., 2001).

Chemical Reactions and Properties

Ethyl 2-vinyloxazole-5-carboxylate undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, it has been involved in reactions leading to the synthesis of α-aryl- and α-vinyl-N-acetylglycines and their ethyl esters (Morgan, Pinhey, & Sherry, 1997). Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been described, providing an efficient access to (hetero)aryloxazoles (Verrier et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, have been determined for ethyl 2-vinyloxazole-5-carboxylate and related compounds. These properties are crucial for understanding the material's behavior in different solvents and temperatures, which is essential for its application in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of ethyl 2-vinyloxazole-5-carboxylate, such as reactivity with various reagents, stability under different conditions, and the mechanism of reactions, have been studied to optimize synthetic routes and create novel compounds. The compound's ability to undergo palladium-catalyzed alkenylation, benzylation, and alkylation highlights its reactivity and utility in organic synthesis (Verrier, Hoarau, & Marsais, 2009).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of Ethyl 2-vinyloxazole-5-carboxylate’s action are currently unknown . More research is needed to describe these effects.

Propriétés

IUPAC Name |

ethyl 2-ethenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKCNOBFNDEJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-vinyloxazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2494648.png)

![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)

![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494656.png)

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)